N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide
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Overview
Description
N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe final step involves the formation of the diphenylpropanamide moiety through amide bond formation, often using reagents like carbodiimides or acid chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the hydroxypropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can participate in hydrogen bonding and hydrophobic interactions, while the diphenylpropanamide moiety can interact with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide shares similarities with other furan-containing compounds, such as furan-2-carboxamides and furan-2-yl ketones.
Diphenylpropanamide derivatives: Compounds with similar amide structures but different substituents on the aromatic rings
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, hydroxypropyl group, and diphenylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-20(21-12-7-15-26-21)13-14-23-22(25)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,19-20,24H,13-14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHMBPFFJYOICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCC(C2=CC=CO2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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